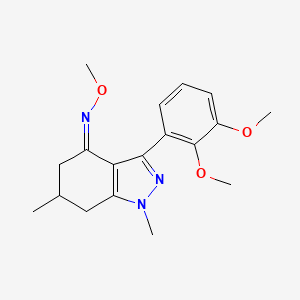

3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime

Description

3-(2,3-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro1H-indazol)-4-O-methyloxime is a synthetic heterocyclic compound featuring an indazole core with a partially saturated 5,6,7-trihydro ring system. Key structural elements include:

- 2,3-Dimethoxyphenyl substituent: Introduces steric bulk and modulates electronic properties via methoxy groups.

- 1,6-Dimethyl groups: Enhance lipophilicity and influence conformational stability.

- 4-O-Methyloxime: A polar functional group that may participate in hydrogen bonding or serve as a reactive site for derivatization.

Properties

IUPAC Name |

(Z)-3-(2,3-dimethoxyphenyl)-N-methoxy-1,6-dimethyl-6,7-dihydro-5H-indazol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11-9-13(20-24-5)16-14(10-11)21(2)19-17(16)12-7-6-8-15(22-3)18(12)23-4/h6-8,11H,9-10H2,1-5H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLYNSLRPHUOOK-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=NOC)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,3-Dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indazole core : A nitrogen-containing heterocycle known for various pharmacological activities.

- Dimethoxyphenyl group : Enhances solubility and bioavailability.

- Hydroxyimino functional group : Contributes to the compound's reactivity and interaction potential.

The molecular formula is with a molar mass of approximately 302.37 g/mol.

Anticancer Properties

Research indicates that derivatives of indazole exhibit significant anticancer activity. Notably:

- Cytotoxicity : Studies have shown that related compounds demonstrate moderate cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through interaction with DNA and proteins involved in cell cycle regulation.

In vitro Studies

In vitro studies have highlighted the following effects:

- Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of cancer cells.

- Apoptotic Induction : It promotes apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| HCT-116 | 15 | Moderate cytotoxicity | |

| MDA-MB-231 | 20 | Induces apoptosis |

Interaction with Biological Targets

The hydroxyimino group enhances binding affinity to various biological targets:

- Enzymatic Inhibition : Preliminary studies suggest that the compound can inhibit specific enzymes involved in cancer progression.

- Receptor Binding : It shows potential for binding to receptors that regulate cell signaling pathways.

Case Studies

Several studies have explored the therapeutic potential of indazole derivatives similar to 3-(2,3-dimethoxyphenyl)-1,6-dimethyl(5,6,7-trihydro-1H-indazol)-4-O-methyloxime:

-

Study on Anticancer Activity :

- Researchers synthesized several indazole derivatives and tested their cytotoxic effects on multiple cancer cell lines.

- Results indicated that compounds with similar structural features exhibited significant anticancer properties.

-

Mechanistic Insights :

- A study investigated the molecular mechanisms through which indazole derivatives induce apoptosis in cancer cells.

- Findings revealed that these compounds activate caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Core Structure Differences: The indazole core in the target compound contrasts with the phenylpropionic acid () and tetrahydroisoquinoline () cores.

Functional Group Impact: Methoxy Groups: Present in all three compounds, these groups enhance lipophilicity but differ in positioning. The 2,3-dimethoxy substitution in the target compound may reduce steric hindrance compared to 3,4-dimethoxy in the propionic acid derivative . Oxime vs. Carboxylic Acid vs. Amine: The oxime group in the target compound is less acidic than carboxylic acid () but more polar than the tertiary amine in the tetrahydroisoquinoline, suggesting intermediate solubility in semi-polar solvents .

The oxime moiety likely introduces additional steps, such as hydroxylamine condensation .

The 4-O-methyloxime group could mimic carbonyl-containing pharmacophores, similar to oxime-bearing drugs like pralidoxime .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.